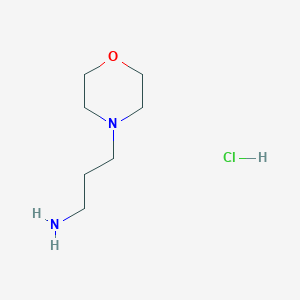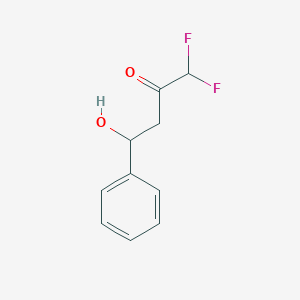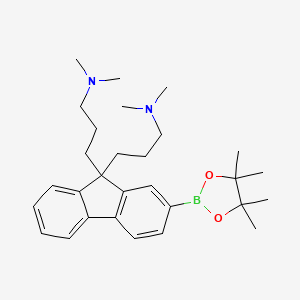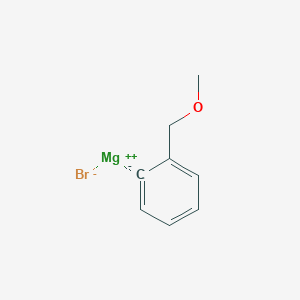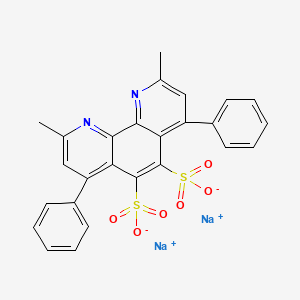
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt, also known as bathocuproinedisulfonic acid disodium salt, is a chemical compound with the molecular formula C26H18N2Na2O6S2 and a molecular weight of 564.54 g/mol . This compound is a derivative of 1,10-phenanthroline, featuring two methyl groups and two phenyl groups at the 2,9 and 4,7 positions, respectively . It is commonly used as a biochemical reagent in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt involves the sulfonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. The reaction typically requires the use of sulfuric acid or chlorosulfonic acid as sulfonating agents . The reaction is carried out under controlled conditions to ensure the selective introduction of sulfonate groups at the desired positions.
Industrial Production Methods
In industrial settings, the compound is produced by dissolving the crude material in the minimum volume of water and precipitating it by adding ethanol. The purified reagent is obtained by careful evaporation of the filtrate, followed by recrystallization from ethanol and drying in a vacuum at room temperature in the dark .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often involving transition metal complexes.
Reduction: It can be reduced under specific conditions, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonated phenanthroline derivatives, while reduction reactions can produce partially reduced phenanthroline compounds .
Scientific Research Applications
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt involves its ability to form stable complexes with metal ions. As a bidentate chelating ligand, it coordinates with metal ions through its nitrogen atoms, forming stable chelates . This property makes it effective in various applications, such as inhibiting free radical production in superoxide dismutase assays and stabilizing cysteine in cell culture media .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the sulfonate groups.
Bathocuproine: A related compound with similar structural features but without the disulfonate groups.
Neocuproine: Another derivative of 1,10-phenanthroline with different substituents at the 2,9 positions.
Uniqueness
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt is unique due to its sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in biological and analytical applications where water solubility and metal chelation are essential .
Properties
Molecular Formula |
C26H18N2Na2O6S2 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-disulfonate |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-13-19(17-9-5-3-6-10-17)21-23(27-15)24-22(26(36(32,33)34)25(21)35(29,30)31)20(14-16(2)28-24)18-11-7-4-8-12-18;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
DRXDNEOFWXMJFQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C2C(=C(C3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



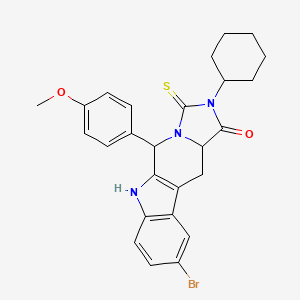
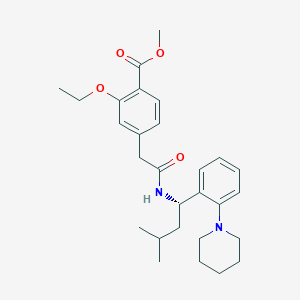
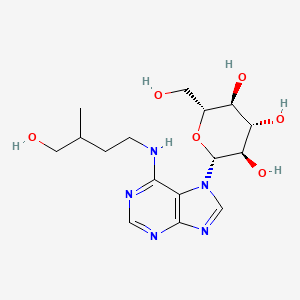
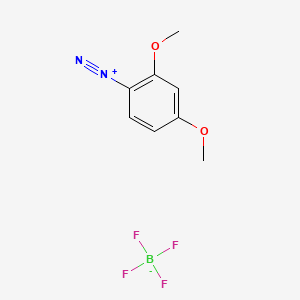
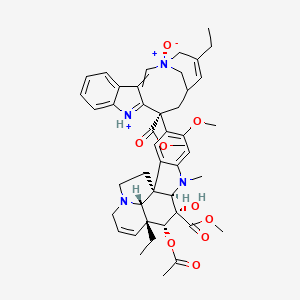
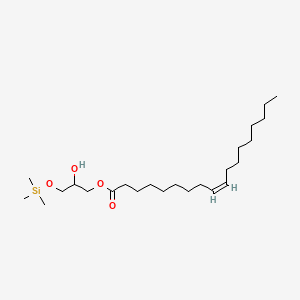
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
